molecular formula C19H18N4O2S B2598756 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2097933-77-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2598756
CAS No.: 2097933-77-0
M. Wt: 366.44
InChI Key: NVQYOQVKFKRQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core fused with a benzene and thiazole ring, substituted at the 6-position with a carboxamide group. The molecule further incorporates a pyrazole (3,5-dimethyl substitution) and a furan-2-yl moiety connected via an ethyl bridge.

The compound’s crystallographic data, if available, may have been refined using programs like SHELXL, a widely used tool for small-molecule structural analysis .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12-8-13(2)23(22-12)16(17-4-3-7-25-17)10-20-19(24)14-5-6-15-18(9-14)26-11-21-15/h3-9,11,16H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQYOQVKFKRQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzo[d]thiazole core, a furan moiety, and a pyrazole substituent. Its molecular formula is C20H19N3O2SC_{20}H_{19}N_{3}O_{2}S, with a molecular weight of 365.45 g/mol. The structural features contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of thiazole and pyrazole have shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth. In one study, compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, showcasing their potential as anti-tubercular agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HEK-293 (human embryonic kidney) cells. The selectivity index suggests that the compound may preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Selectivity Index
A54915.04.5
HEK-29367.5-

The proposed mechanism of action for the compound involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbial pathogens. Molecular docking studies suggest that the compound interacts with specific protein targets involved in cell proliferation and survival pathways, enhancing its therapeutic potential .

Study on Anti-Tubercular Activity

A study conducted by researchers aimed at synthesizing derivatives based on thiazole and pyrazole frameworks found that certain compounds exhibited promising anti-tubercular activity with low cytotoxicity against human cells. The lead compound from this series demonstrated an IC90 value of approximately 40 μM, indicating substantial efficacy against M. tuberculosis .

Anticancer Research

Another significant study explored the anticancer potential of similar thiazole derivatives, revealing that modifications to the thiazole ring could enhance cytotoxicity against A549 cells. The research indicated that electron-withdrawing groups on the phenyl ring improved activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of benzothiazole, including those containing the pyrazole moiety, exhibit significant anticonvulsant properties. For instance, compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole have been evaluated for their efficacy in models such as the maximal electroshock (MES) test and pentylenetetrazol-induced seizures. In studies, certain derivatives showed better protective indices compared to standard anticonvulsants like sodium valproate .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have shown that thiazole-containing compounds can inhibit the growth of various cancer cell lines. For example, thiazole derivatives have been synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects . The presence of the furan and pyrazole groups may enhance these activities through specific interactions with biological targets.

Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory effects. The incorporation of the pyrazole ring is often associated with modulation of inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .

Synthesis and Mechanisms of Action

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole involves multi-step reactions that typically include cyclization and functional group modifications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanistically, these compounds may exert their effects by interacting with neurotransmitter systems or by inhibiting specific enzymes involved in disease pathways. For example, some studies suggest that benzothiazole derivatives can modulate GABAergic neurotransmission, which is crucial for their anticonvulsant activity .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

StudyCompoundActivityModel UsedResults
6gAnticonvulsantMES TestED50 = 160.4 mg/kg; higher protective index than controls
Thiazole-Pyridine HybridAnticancerMCF-7 Cell LineIC50 = 5.71 μM; superior to standard drugs
Benzothiazole DerivativeAntimicrobialVarious Bacterial StrainsSignificant inhibition observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features invite comparison with other heterocyclic molecules, particularly those containing thiazole, pyrazole, or furan moieties. Below is an analysis of key analogs and their distinctions:

Thiazole Derivatives

  • Thiazol-5-ylmethyl carbamates ():
    Compounds such as thiazol-5-ylmethyl (2S,3R,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate (compound x) share a thiazole ring but lack the fused benzo[d]thiazole system. The carbamate linkage in these analogs contrasts with the carboxamide group in the target compound, which may confer greater metabolic stability due to reduced susceptibility to hydrolysis .

  • Benzo[d]thiazole vs. Non-Fused Thiazoles: The fused aromatic system in the target compound likely enhances π-π stacking interactions with biological targets compared to monocyclic thiazoles. This could improve binding affinity in enzyme inhibition contexts, though solubility may be reduced due to increased hydrophobicity.

Pyrazole-Containing Compounds

  • 3,5-Dimethylpyrazole Substitution :
    The pyrazole group in the target compound is substituted with methyl groups at positions 3 and 5, which may sterically hinder interactions compared to unsubstituted pyrazoles. This substitution could modulate pharmacokinetic properties, such as metabolic clearance, by blocking oxidative sites .

Furan Derivatives

  • Furan-2-ylmethanamine Analogs (): Compounds like N,N-dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide () share the furan-2-yl motif but incorporate sulfanyl and nitro groups.

Structural and Functional Data Table

Feature Target Compound Comparable Compound () Key Difference
Core Structure Benzo[d]thiazole-6-carboxamide Thiazol-5-ylmethyl carbamate (compound x) Fused vs. non-fused thiazole; carboxamide vs. carbamate
Heterocyclic Moieties 3,5-Dimethylpyrazole, furan-2-yl Hydroperoxypropan-2-yl thiazole (compound x) Pyrazole vs. hydroperoxide-substituted thiazole
Substituents Ethyl bridge linking pyrazole and furan Sulfanyl-nitroethenyl groups () Reduced redox-sensitive groups in target compound
Predicted Solubility Moderate (hydrophobic benzo[d]thiazole vs. polar carboxamide) Lower (carbamate’s ester group may hydrolyze) Stability and bioavailability implications

Research Implications and Gaps

While the provided evidence highlights structurally related compounds, direct pharmacological or physicochemical data for the target molecule are absent. Future studies could explore:

  • Synthetic Routes : Leveraging methods used for analogous thiazole-carbamates () .
  • Biological Screening : Prioritizing targets common to benzo[d]thiazoles, such as kinase enzymes or antimicrobial pathways.
  • Solubility Optimization : Introducing polar groups to counterbalance the hydrophobic fused ring system.

Q & A

Q. What are the recommended synthetic routes for this compound, and what purification methods ensure high yield and purity?

The synthesis involves sequential functionalization of the pyrazole-furan-ethyl chain followed by coupling with the benzo[d]thiazole-6-carboxamide core. Key steps include:

  • Nucleophilic substitution for pyrazole-ethyl intermediate formation in DMF at 80–100°C .
  • Amide coupling using benzo[d]thiazole-6-carbonyl chloride and a furan-containing amine under basic conditions (e.g., triethylamine in THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor via TLC and confirm with ¹H NMR .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • ¹H/¹³C NMR : Assign peaks for pyrazole (δ 6.0–6.5 ppm, singlet for dimethyl groups), furan (δ 7.4–7.6 ppm), and benzothiazole (δ 8.1–8.3 ppm aromatic protons) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and thiazole ring (C=N ~1600 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency during synthesis?

  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in cyclization .
  • Catalysts : HgO in acetic acid enhances dehydrosulfurization yields (42–62% for analogous thiadiazoles) .
  • Kinetic monitoring : In situ IR tracks intermediate formation; optimize reaction time (1–3 hours) to avoid side products .

Q. What methodologies address contradictory cytotoxicity data across assay models?

  • Assay standardization : Compare MTT (mitochondrial activity) vs. SRB (protein content) assays using MCF-7 and HeLa cells.
  • Dose-response validation : Replicate IC₅₀ measurements at 24h and 48h to assess time-dependent effects (e.g., IC₅₀ shift from 5.2 μM to 8.7 μM in analogs) .
  • Metabolic stability : Pre-treat compound with liver microsomes to rule out rapid degradation confounding results .

Q. How can dynamic NMR conformations be resolved for accurate structural analysis?

  • Variable-temperature NMR : Analyze at 25°C and 60°C in DMSO-d₆ to identify rotameric splitting in the carboxamide group .
  • 2D techniques : NOESY correlations between pyrazole methyl groups and furan protons confirm spatial proximity .
  • DFT modeling : Compare computed ¹³C chemical shifts (B3LYP/6-31G*) with experimental data to validate tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.